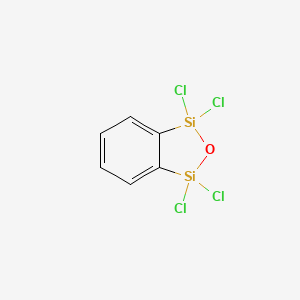![molecular formula C13H20OSi B14628188 Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane CAS No. 56011-29-1](/img/structure/B14628188.png)
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a trimethylsilane group via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane typically involves the reaction of 2-methyl-1-phenylcyclopropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-methyl-1-phenylcyclopropanol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
化学反応の分析
Types of Reactions
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol or other reduced forms.
Substitution: The trimethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanols or other reduced silicon-containing compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用機序
The mechanism by which Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The cyclopropyl and phenyl groups contribute to the overall steric and electronic properties, affecting the compound’s behavior in different chemical environments.
類似化合物との比較
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the phenyl group.
Phenyltrimethylsilane: Contains a phenyl group but lacks the cyclopropyl moiety.
Cyclopropyltrimethylsilane: Contains a cyclopropyl group but lacks the phenyl group.
Uniqueness
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane is unique due to the combination of the cyclopropyl, phenyl, and trimethylsilane groups. This unique structure imparts specific reactivity and stability characteristics that are not observed in the similar compounds listed above.
特性
CAS番号 |
56011-29-1 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC名 |
trimethyl-(2-methyl-1-phenylcyclopropyl)oxysilane |
InChI |
InChI=1S/C13H20OSi/c1-11-10-13(11,14-15(2,3)4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChIキー |
WGONKFJSNNRXPD-UHFFFAOYSA-N |
正規SMILES |
CC1CC1(C2=CC=CC=C2)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


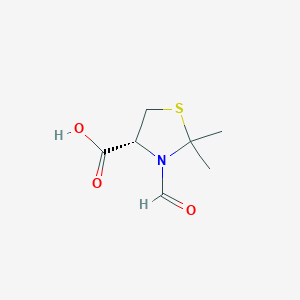
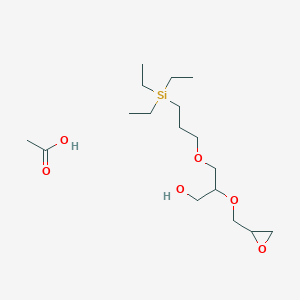
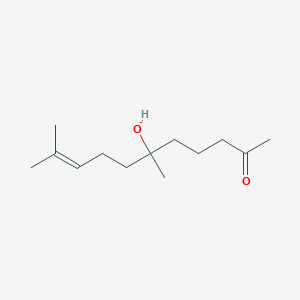
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
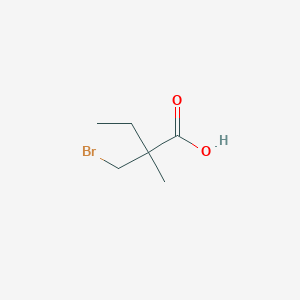

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
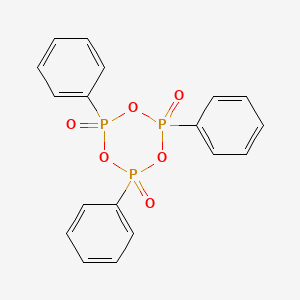
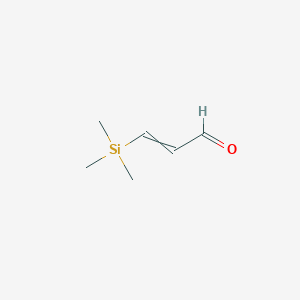
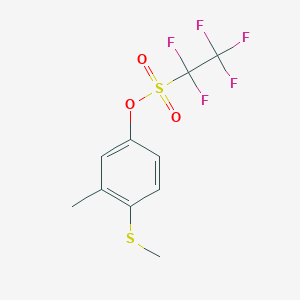
![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)

